1-Acetyl-1H-indol-3-yl acetate
CAS No.: 16800-67-2
Cat. No.: VC21538485
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16800-67-2 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | (1-acetylindol-3-yl) acetate |
Standard InChI | InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Standard InChI Key | DNVFBLDIZKYQPL-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C |
Canonical SMILES | CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C |
Structural and Physical Properties
Chemical Structure and Formula
1-Acetyl-1H-indol-3-yl acetate consists of an indole core with specific functional groups attached. Based on data from related compounds, we can compile the following information:
The compound features a bicyclic structure with a benzene ring fused to a pyrrole ring, characteristic of indoles. The acetyl group (-COCH₃) is attached to the nitrogen atom, while the acetate group (-OCOCH₃) is connected to the carbon at position 3 of the indole system.
Physical and Spectroscopic Properties
While the search results don't provide direct physical property measurements for the unsubstituted 1-acetyl-1H-indol-3-yl acetate, data from its derivatives suggests certain characteristics:
-
The compound is likely a crystalline solid at room temperature
-
It typically exhibits UV absorption characteristic of indole systems
-
NMR spectroscopy would show signals indicative of the acetyl and acetate methyl groups, as well as the aromatic protons of the indole system
-
Melting point would likely be in the range of 100-200°C, based on related derivatives
Synthesis Methodologies
Microwave-Assisted Synthesis
A significant advancement in the preparation of 1-acetyl-1H-indol-3-yl acetate and its derivatives has been the development of microwave-assisted synthesis methods. Parshotam et al. reported an efficient and rapid microwave-assisted synthesis that dramatically improved reaction times and yields .
The microwave-assisted synthesis follows this general pathway:
-
Preparation of 2-[(carboxymethyl)amino]benzoic acids as key intermediates
-
Reaction of these intermediates with acetic anhydride using triethylamine as the base
-
Microwave irradiation for just 1 minute at 80°C with initial power of 300 W
-
Isolation of the target compounds in yields ranging from 34-71%
This methodology represents a significant improvement over conventional heating methods, reducing reaction times from hours to minutes while maintaining good yields.
Traditional Synthesis Routes
Prior to the microwave-assisted method, several traditional approaches were used to synthesize 1-acetyl-1H-indol-3-yl acetate:
-
Synthesis from 2-chlorobenzoic acids through condensation with glycine to form 2-[(carboxymethyl)amino]benzoic acids, followed by cyclization using sodium acetate and acetic anhydride
-
Reaction of 2-amino-5-bromobenzoic acid with chloroacetic acid and Na₂CO₃ to produce 5-bromo-2-[(carboxymethyl)amino]benzoic acid, followed by ring closure using acetic anhydride and sodium acetate
-
Synthesis from anthranilic acids via reaction with ethyl glyoxylate, sodium cyanoborohydride, and acetic acid to produce 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid derivatives, followed by base hydrolysis and reaction with acetic anhydride and Na₂CO₃
Each of these traditional methods has limitations, including lengthy reaction times, multiple steps, and variable yields (5-68%) .
Comparison of Synthesis Methods
The following table compares the key aspects of different synthesis approaches:
Synthesis Method | Reaction Time | Temperature | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
Microwave-assisted | 1 minute | 80°C | 34-71% | Rapid, efficient, good yields | Requires specialized equipment |
Traditional (from 2-chlorobenzoic acids) | Hours | Reflux conditions | 5-68% | Accessible reagents | Lengthy, variable yields |
Lai et al. (microwave modification) | Multiple irradiations | Not specified | Up to 86% | Good yields | Multiple steps |
Choi et al. (from anthranilic acids) | Hours | Reflux conditions | Not specified | Good for derivatives | Multiple steps, lengthy |
The microwave-assisted approach developed by Parshotam et al. offers significant advantages in terms of reaction time and procedural simplicity, making it the preferred method for rapid access to 1-acetyl-1H-indol-3-yl acetate and its derivatives .
Derivatives and Structure-Activity Relationships
Important Derivatives
Research has produced several important derivatives of 1-acetyl-1H-indol-3-yl acetate with varying substituents on the indole ring. Notable examples include:
-
1-Acetyl-6-fluoro-1H-indol-3-yl acetate - A fluorinated derivative with potential for applications in medicinal chemistry due to the bioisosteric properties of fluorine
-
1-Acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate - First reported by Parshotam et al., featuring a trifluoromethyl group that can enhance metabolic stability and lipophilicity
-
1-Acetyl-7-methyl-1H-indol-3-yl acetate - Another novel derivative first reported in recent literature
-
1-Acetyl-2-cyano-1H-indol-3-yl acetate - Contains a cyano group at the 2-position, which introduces new reactive possibilities
These derivatives expand the chemical space around the basic scaffold and provide opportunities for structure-activity relationship studies in various applications.
Synthetic Utility of Derivatives
The substituted variants of 1-acetyl-1H-indol-3-yl acetate exhibit different physical and chemical properties that can be exploited in various applications:
-
Halogenated derivatives (particularly fluorinated compounds) often show enhanced metabolic stability and altered pharmacokinetics
-
Electron-withdrawing groups like trifluoromethyl can modify the reactivity of the indole core
-
Methyl-substituted derivatives may exhibit altered solubility and crystal packing properties
-
Cyano-substituted derivatives introduce additional functionality for further synthetic transformations
Applications and Significance
Role in Synthetic Chemistry
A primary application of 1-acetyl-1H-indol-3-yl acetate is as a synthetic intermediate:
-
It serves as a precursor for the synthesis of indigo dyes and derivatives
-
The compound can undergo hydrolysis of the acetate group to yield indoxyl, which can dimerize to form indigo
-
Substituted derivatives enable access to a range of functionalized indigo compounds
The literature notes that oxidation of indoxyl derivatives leads to indigo formation, with specific examples mentioning that oxidation of 6,6'-dichloroindigo leads to a salmon precipitate, demonstrating the color-generating potential of these compounds .
Recent Research Advances
Synthetic Methodology Improvements
Recent research has focused on improving the synthetic access to 1-acetyl-1H-indol-3-yl acetate and its derivatives:
-
The microwave-assisted methodology reported by Parshotam et al. (2016) represents a significant advancement in terms of efficiency and reaction time
-
The successful synthesis of previously unreported derivatives such as 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-7-methyl-1H-indol-3-yl acetate expands the available chemical space
-
Optimization of reaction conditions, including the use of triethylamine as a base instead of traditional sodium acetate, has improved yields and reduced side reactions
Characterization Data
Recent studies have provided detailed characterization data for 1-acetyl-1H-indol-3-yl acetate derivatives. For example, Parshotam et al. reported the following spectroscopic data for 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate:
-
Melting point: 220-224°C
-
1H NMR (CD3OD, 400 MHz): δ 4.07 (1H, s, CH2), 6.82 (1H, s, Ar-H), 6.86 (1H, d, J = 8.5 Hz, Ar-H), 8.07 (1H, d, J = 8.0 Hz, Ar-H)
-
13C NMR (CD3OD, 100 MHz): δ 45.15, 108.86 (d, J 4.5 Hz), 111.99 (d, J 3.5 Hz), 115.0, 125.33 (d, J 271.5 Hz), 134.23, 136.61 (q, J 31.5 Hz), 151.55, 170.63, 173.40
-
IR (thin film): 3351, 2922, 1717, 1674, 1581, 1436, 852 cm-1
This detailed characterization facilitates structure confirmation and enables researchers to verify synthetic products.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume